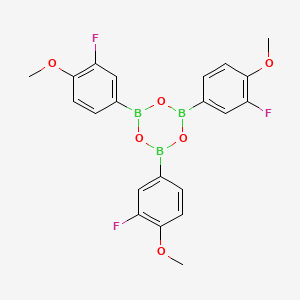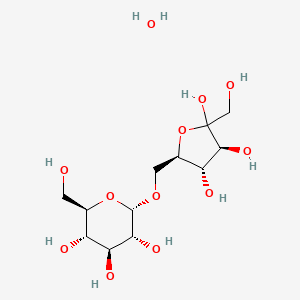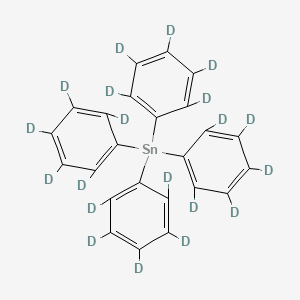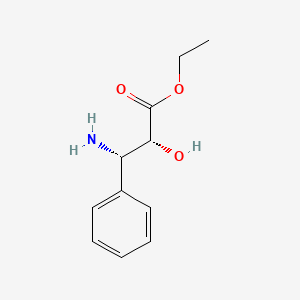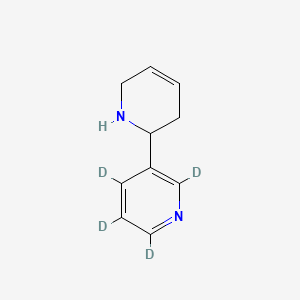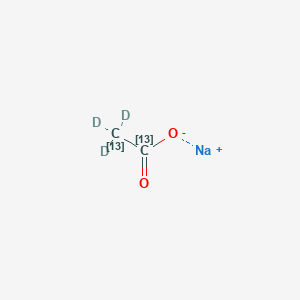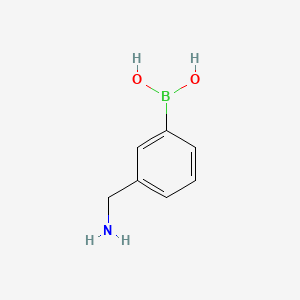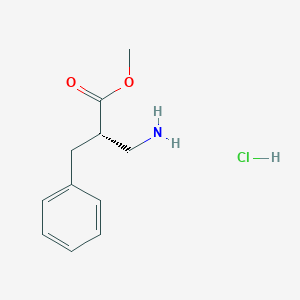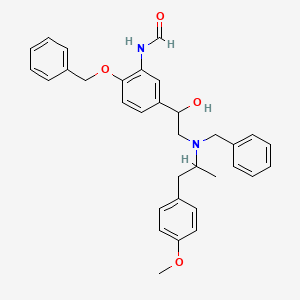
N,O-Dibenzylated formoterol
Descripción general
Descripción
N,O-Dibenzylated formoterol is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.65 . It is an intermediate in the synthesis of Formoterol Fumarate , a long-acting β2 agonist used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of N,O-Dibenzylated formoterol involves the compound RAC-N-BENZYL-N-[2-HYDROXYL-2-(4-BENZYLOXY-3-AMINOPHENYL)-ETHYL]-3-(4-METHOXYPHENYL)-2-PROPYLAMINE-D6 . More detailed information about the synthesis process can be found in the patent RU2079486C1 .Molecular Structure Analysis
The molecular structure of N,O-Dibenzylated formoterol consists of 33 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Formoterol fumarate, a related compound, has been analyzed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods . These methods were adopted to selectively and sensitively detect and analyze formoterol fumarate using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .Physical And Chemical Properties Analysis
N,O-Dibenzylated formoterol is a brown syrup that is soluble in methanol and acetic acid, sparingly soluble in ethyl acetate, and insoluble in water . It has a predicted boiling point of 724.1±60.0 °C and a density of 1.189 .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Formulations
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Formoterol Fumarate (FF) is a widely used bronchodilator which helps in treating bronchospasm and chronic obstructive pulmonary diseases . A novel sensor was developed for the determination of FF in pharmaceutical formulations .
- Methods of Application: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) methods were adopted to selectively and sensitively detect and analyze FF using an electro polymerized poly (methyl orange) layered carbon paste electrode (PMOLCPE) .
- Results: At optimal experimental conditions, the limit of quantification and the limit of detection were determined to be 0.36 µM and 0.11 µM, respectively by CV technique and 0.32 µM and 0.09 µM, respectively, by DPV method . The developed electrode produced significant results towards stability, repeatability and reproducibility .
Application in Doping Control
- Scientific Field: Sports Medicine
- Summary of Application: The study aimed to examine whether the urinary levels and ratio of formoterol enantiomers in individuals dosed with formoterol could be used to improve the sensitivity and specificity of a urine threshold approach to ascertain whether individuals were using formoterol in a permitted manner .
- Methods of Application: The study involved the analysis of urinary levels of formoterol enantiomers .
- Results: The results of the study are not specified in the source .
Application in Analytical Method Development
- Scientific Field: Analytical Chemistry
- Summary of Application: N,O-Dibenzylated Formoterol can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Formoterol .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the application are not specified in the source .
Application in Drug Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of Application: N,O-Dibenzylated formoterol is an advanced intermediate used in the preparation of formoterol hemifumarate . Formoterol hemifumarate is a potent, selective and long-acting beta2-adrenoceptor agonist to beta2 and beta1 receptors .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the application are not specified in the source .
Application in Quality Control
- Scientific Field: Quality Control
- Summary of Application: N,O-Dibenzylated Formoterol can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Formoterol .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the application are not specified in the source .
Application in Bronchodilation
- Scientific Field: Pulmonology
- Summary of Application: Formoterol is an inhaled beta2-agonist used in the management of COPD and asthma . It acts on bronchial smooth muscle to dilate and relax airways .
- Methods of Application: Formoterol is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
- Results: A major clinical advantage of formoterol over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) .
Safety And Hazards
Propiedades
IUPAC Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O4/c1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-32(37)29-15-18-33(31(20-29)34-24-36)39-23-28-11-7-4-8-12-28/h3-18,20,24-25,32,37H,19,21-23H2,1-2H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUTXYKHMDBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
CAS RN |
143687-23-4, 43229-70-5 | |
| Record name | (R*,R*)-(±)-N-[-5-[1-idrossi-2-[[2-(4-metossifenil)-1-metiletil]-(fenilmetil)amino]etil]-2-(fenilmetossi)fenil]-formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R,R)-(+/-)-N-(2-Benzyloxy-5-(1-hydroxy-2-(N'-benzyl-N'-(2-(4-methoxy-phenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


